![molecular formula C11H10N2O B2821182 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 25700-00-9](/img/structure/B2821182.png)

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one

Descripción general

Descripción

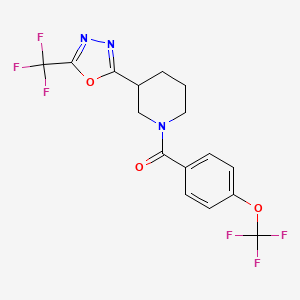

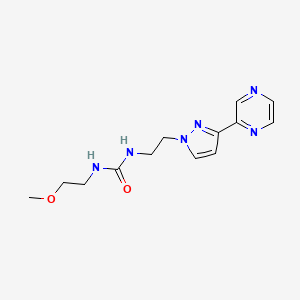

“1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a phenyl group and an ethanone group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One significant application of imidazole derivatives, including compounds structurally related to "1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one," is in corrosion inhibition. A study by Costa et al. (2021) on the corrosion inhibition of carbon steel in an acidic medium by imidazole-based molecules demonstrates the potential of these compounds in protecting metals against corrosion. The research identified that derivatives of imidazole significantly increase the efficiency of corrosion inhibition through both experimental and molecular modelling approaches, highlighting the importance of molecule polarity in enhancing anticorrosion performance (Costa et al., 2021).

Synthesis of Novel Compounds

Imidazole derivatives also play a crucial role in the synthesis of novel compounds. Chennapuram et al. (2015) demonstrated a highly efficient and selective oxidative cross-coupling of imidazo[1,2-a]pyridine compounds with methylketones, offering a general route for the synthesis of new molecules. This approach benefits from simple reaction conditions, the absence of metal catalysts, and selective product formation, contributing to advancements in synthetic chemistry (Chennapuram et al., 2015).

Anti-Leishmanial Activity

In the realm of pharmaceutical research, Hussain et al. (2016) explored the potential pharmacophore bearing anti-leishmanial activity of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones. This study synthesized a series of compounds by condensation of various substituted benzaldehydes, demonstrating significant anti-leishmanial and anti-fungal activities for some derivatives, underscoring the pharmaceutical applications of these compounds (Hussain et al., 2016).

Metal-Organic Frameworks

Imidazole-based molecules contribute to the development of metal-organic frameworks (MOFs) as well. Sun et al. (2010) reported the successful isolation of new MOFs with diverse structures by reacting biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands with metal ions. These compounds exhibit potential applications in catalysis, gas storage, and separation technologies, demonstrating the versatility of imidazole derivatives in materials science (Sun et al., 2010).

Mecanismo De Acción

Target of Action

The compound 1-(3-(1H-imidazol-1-yl)phenyl)ethanone, also known as 1-(3-imidazol-1-ylphenyl)ethanone or 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . and p97.

Mode of Action

Imidazole derivatives have been found to interact with their targets and cause changes that result in their biological activities . For example, some imidazole derivatives have been found to inhibit the EGFR wild-type enzyme and target the C522 residue of p97 .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they could have multiple molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may interact with various types of cells and cellular processes .

Propiedades

IUPAC Name |

1-(3-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYWVEACRHBHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B2821109.png)

![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)

![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2821120.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)

![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)